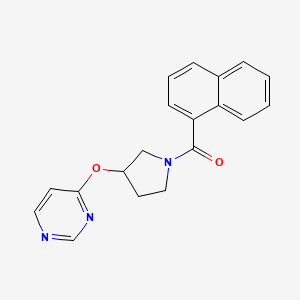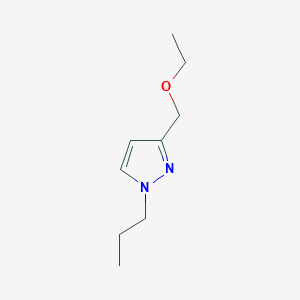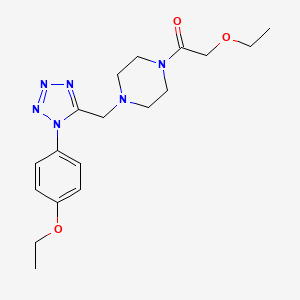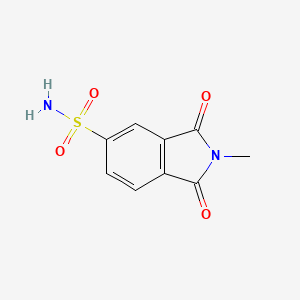
1-Naphthalenyl-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enantioselective Synthesis Analysis
The enantioselective synthesis of chiral mono-naphthyl substituted pyridine derivatives is achieved through an asymmetric Suzuki–Miyaura cross-coupling reaction. This method provides good yields and enantiomeric excess by coupling 3,5-dibromo-4-alkoxy-2,6-dimethylpyridine with naphthalen-1-ylboronic acid. The absolute stereochemistry of the resulting compounds, such as 3-bromo-4-methoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridine, is confirmed by single-crystal X-ray analysis .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives exhibits interesting features such as axial chirality. For instance, in the case of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone, the dihedral angle between the naphthalene and benzene rings is significant, leading to the formation of R- and S-stereogenic axes. The crystal structure reveals a stripe structure with alternating R- and S-columns, stabilized by hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
Naphthalene derivatives can be synthesized through various reactions, including intramolecular rearrangement under UV light irradiation. For example, (2-aminophenyl)(naphthalen-2-yl)methanones are produced in high yields by irradiating (E)-3-styrylquinolin-4(1H)-ones with UV light, showcasing a green chemistry approach with broad substrate scope and high atom efficiency .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the introduction of substituents at the phenylsulfinyl moiety and changes in the substitution pattern at the naphthalene core can lead to potent aldosterone synthase inhibitors with high selectivity against other steroidogenic enzymes . Additionally, the reaction of pyrimidine-based ligands with various metal acetates results in metal complexes with distinct geometries and thermal properties, which exhibit antimicrobial activity and potential drug applications as evidenced by molecular docking studies .
Case Studies
In the context of drug discovery, naphthalene derivatives have been identified as potent inducers of apoptosis. For example, (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines were discovered using a cell- and caspase-based high-throughput screening assay. These compounds, such as (1-(dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, demonstrate significant efficacy in growth inhibition and apoptosis induction in various cancer cell lines .
In materials science, cyclometalated iridium(III) complexes of naphthalene derivatives, such as 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine, have been synthesized and characterized. These complexes exhibit interesting properties like intramolecular hydrogen bonding and phosphorescence, making them potential candidates for applications in optoelectronic devices .
Wissenschaftliche Forschungsanwendungen
- 1-Naphthalenyl-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanon zeigt antifibrotische Eigenschaften. In einer Studie hemmte es effektiv die Kollagenexpression und den Hydroxyprolingehalt in vitro, was auf sein Potenzial als neuartiges antifibrotisches Medikament hindeutet .
- Die Derivate der Verbindung wurden auf ihre in-vitro-Antituberkuloseaktivität gegen Mycobacterium tuberculosis (H37Ra MTB) und Mycobacterium bovis (BCG) untersucht. Diese Studien liefern Erkenntnisse über ihr Potenzial als antimikrobielles Mittel .
- Pyrimidinderivate, einschließlich derer mit ähnlichen Strukturen, haben antimikrobielle Wirkungen gezeigt. Die Untersuchung der antibakteriellen und antifungalen Aktivitäten der Verbindung könnte wertvoll sein .
Antifibrotische Aktivität
Antituberkulose-Aktivität
Antibakterielle Eigenschaften
Arzneimittelentwicklung und pharmazeutische Chemie
Zukünftige Richtungen
The future directions for the study of “Naphthalen-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” and related compounds could involve further exploration of their potential as anticancer agents, particularly in relation to their antiproliferative actions and potential EGFR inhibitory activity .
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Pharmacokinetics
One source suggests that a similar compound has excellent pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Eigenschaften
IUPAC Name |
naphthalen-1-yl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(17-7-3-5-14-4-1-2-6-16(14)17)22-11-9-15(12-22)24-18-8-10-20-13-21-18/h1-8,10,13,15H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYOPCQMOOXPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)


![1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2548609.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2548611.png)
![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2548613.png)

![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)